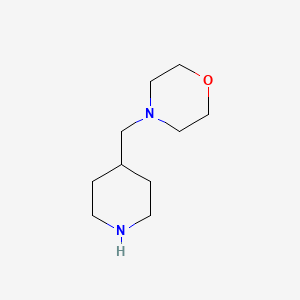

4-(Piperidin-4-ylmethyl)morpholine

描述

4-(Piperidin-4-ylmethyl)morpholine is a heterocyclic organic compound with the molecular formula C10H20N2O. It consists of a morpholine ring substituted with a piperidine ring at the fourth position. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-ylmethyl)morpholine typically involves the reaction of morpholine with piperidine derivatives. One common method is the hydrogenation of 1-benzyl-4-piperidone in the presence of morpholine and a platinum catalyst. The reaction is carried out at 80°C under a hydrogen pressure of 0.5 MPa for 8 hours, resulting in a high yield of the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

4-(Piperidin-4-ylmethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

4-(Piperidin-4-ylmethyl)morpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

作用机制

The mechanism of action of 4-(Piperidin-4-ylmethyl)morpholine involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of the glucagon-like peptide-1 receptor, which helps in reducing food intake and improving glucose metabolism in the context of antidiabetic research . The compound’s effects are mediated through pathways involving receptor modulation and signal transduction.

相似化合物的比较

Similar Compounds

- 4-(Piperidin-3-ylmethyl)morpholine

- 4-(Piperidin-4-ylmethyl)piperazine

- 4-(Piperidin-4-ylmethyl)tetrahydropyridine

Uniqueness

4-(Piperidin-4-ylmethyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a valuable compound in medicinal chemistry and drug development .

生物活性

4-(Piperidin-4-ylmethyl)morpholine (CAS No. 81310-63-6) is a compound featuring a morpholine ring substituted with a piperidinylmethyl group. This structural configuration imparts unique chemical properties that have garnered attention in medicinal chemistry and biological research. The compound has been investigated for its potential therapeutic applications, particularly in the fields of neurology and oncology.

The compound exists primarily as a dihydrochloride salt, enhancing its solubility in polar solvents which is crucial for biological assays. Its molecular formula is .

This compound interacts with various molecular targets, including enzymes and receptors. The exact mechanism depends on the specific biological context, but it generally involves modulation of receptor activity or enzyme inhibition, leading to various physiological effects.

Biological Activity

The biological activity of this compound has been explored in several studies, particularly focusing on its cytotoxicity against cancer cell lines and its potential as a therapeutic agent for neurological disorders.

Anticancer Activity

Research indicates that derivatives of morpholine and piperidine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by binding to DNA and disrupting cellular processes such as DNA synthesis and cell cycle progression .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 12 | High |

| 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6-(piperazine) | MCF-7 (breast cancer) | 8.9 | Moderate |

| 2-(benzimidazol-2-yl)-3-(aryl)quinoxalines | HeLa (cervical cancer) | 6.5 | Low |

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to cancer proliferation. The compound's ability to bind to these enzymes was confirmed through kinetic assays, showing a significant decrease in enzyme activity at micromolar concentrations .

- Neurological Applications : Another investigation highlighted the potential of this compound in treating neurological disorders by modulating neurotransmitter systems. It was found to enhance the binding affinity for certain receptors involved in mood regulation, suggesting its utility as an antidepressant or anxiolytic agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperidine and morpholine derivatives:

Table 2: Comparison of Biological Activities

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Morpholin-4-yl)-piperidine dihydrochloride | Similar piperidine-morpholine linkage | Different nitrogen positioning affects activity |

| 1-(Piperidin-4-yl)-2-methylpropan-1-one | Contains a ketone functional group | Potentially different pharmacodynamics |

| 4-(Piperidin-4-yl)morpholine hydrochloride | Lacks one hydrochloride group | May exhibit different solubility properties |

常见问题

Q. What are the optimal synthetic routes for 4-(Piperidin-4-ylmethyl)morpholine, and how can reaction conditions be controlled for high yield and purity?

Basic

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and coupling. Key methods include:

- Piperidine-morpholine coupling : Reacting morpholine with piperidin-4-one derivatives under acidic or basic conditions. Catalysts like Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd for cross-coupling) can enhance reaction efficiency .

- Continuous flow synthesis : Automated systems improve reproducibility and scalability by precisely controlling temperature, pressure, and reagent stoichiometry .

- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures ensures high purity (>95%).

Optimization : Reaction parameters (e.g., temperature, solvent polarity) should be systematically varied using Design of Experiments (DoE) to maximize yield. For example, elevated temperatures (80–100°C) accelerate coupling but may require inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, the methylene bridge between piperidine and morpholine appears as a triplet (δ ~3.4 ppm) in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₀H₂₀N₂O: 185.1654).

- Infrared (IR) Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretching) and ~2800 cm⁻¹ (C-H stretching) confirm morpholine and piperidine rings .

- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity and detects byproducts.

Advanced : X-ray crystallography (using SHELXL ) resolves absolute configuration, critical for chiral analogs.

Q. How does the reactivity of this compound differ under oxidative versus reductive conditions, and what derivatives can be synthesized?

Advanced

- Oxidation : Using KMnO₄/H₂SO₄ oxidizes the piperidine ring to a ketone (yielding 4-(piperidin-4-ylmethyl)morpholin-3-one), while H₂O₂ selectively oxidizes the morpholine ring’s oxygen .

- Reduction : LiAlH₄ reduces carbonyl groups (if present) to alcohols, while catalytic hydrogenation (H₂/Pd-C) saturates double bonds in vinylpyridine analogs .

- Substitution : Alkylation with methyl iodide or benzyl bromide introduces functional groups at the piperidine nitrogen, enabling SAR studies .

Mechanistic Insight : DFT calculations predict regioselectivity in electrophilic substitutions, guiding derivative design .

Q. What experimental designs are recommended to resolve contradictions in reported biological activities of this compound analogs?

Advanced

- Dose-response assays : Use IC₅₀/EC₅₀ curves to compare potency across studies. For example, discrepancies in kinase inhibition (PI3K vs. mTOR) may arise from assay conditions (ATP concentration, pH) .

- Orthogonal assays : Pair enzymatic assays (e.g., fluorescence polarization) with cell-based viability tests (MTT assay) to confirm target engagement .

- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends. For instance, logP >2 correlates with improved blood-brain barrier penetration in neuropharmacology studies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Advanced

- Core modifications : Synthesize analogs with substituents at the piperidine nitrogen (e.g., -CH₃, -Ph) or morpholine oxygen (e.g., -CF₃, -OCH₂F) to assess steric/electronic effects .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding modes to targets like serotonin receptors or kinases.

- Data table example :

| Derivative | Substituent (R) | IC₅₀ (nM) for 5-HT₃R | LogP |

|---|---|---|---|

| A | -H | 450 | 1.2 |

| B | -CH₃ | 210 | 1.8 |

| C | -CF₃ | 85 | 2.5 |

Advanced

- Rodent models :

- Forced swim test (FST) : Evaluates antidepressant-like activity via immobility time reduction.

- Morris water maze : Tests cognitive enhancement in neurodegenerative models .

- PK optimization :

Data : In rats, a 10 mg/kg dose of a fluorinated analog showed Tmax = 2 h and Cmax = 1.2 µg/mL, with brain/plasma ratio = 0.8, indicating CNS penetration .

Q. How can computational methods predict the metabolic stability of this compound derivatives?

Advanced

- In silico tools :

- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH).

Example : A methyl-substituted derivative showed 75% remaining after 60 min in microsomes vs. 40% for the parent compound, aligning with predictions .

属性

IUPAC Name |

4-(piperidin-4-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZJKGVJDMAGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510232 | |

| Record name | 4-[(Piperidin-4-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81310-62-5 | |

| Record name | 4-[(Piperidin-4-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-4-ylmethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。